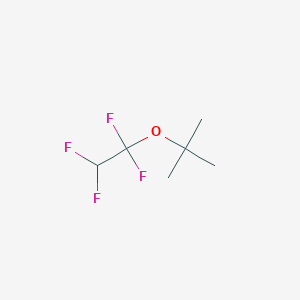

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane

説明

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial applications .

特性

IUPAC Name |

2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPKYCQVNRWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382101 | |

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-98-3 | |

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The most widely reported method involves the acid-catalyzed condensation of 2-methyl-2-propanol (tert-butanol) with 1,1,2,2-tetrafluoroethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1,1,2,2-tetrafluoroethanol acts as the nucleophile, displacing a protonated hydroxyl group from tert-butanol.

Key steps :

- Protonation : Tert-butanol is protonated by a strong acid (e.g., sulfuric acid), forming a better-leaving group (H₂O⁺).

- Nucleophilic attack : The deprotonated 1,1,2,2-tetrafluoroethanol attacks the electrophilic carbon in protonated tert-butanol.

- Deprotonation : A base (e.g., sodium bicarbonate) neutralizes the acid, yielding the final ether product.

Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate reaction but risk side reactions. |

| Catalyst (H₂SO₄) | 5–10 mol% | Excess acid increases side products. |

| Reaction Time | 6–12 hours | Prolonged durations improve conversion. |

| Solvent | None (neat conditions) | Eliminates solvent separation steps. |

Yield : 60–75% under optimized conditions.

Williamson Ether Synthesis

Alkoxide-Mediated Approach

This method employs a two-step process:

- Formation of alkoxide : 1,1,2,2-tetrafluoroethanol is deprotonated using a strong base (e.g., NaH) to form its alkoxide.

- Alkylation : The alkoxide reacts with tert-butyl bromide in an SN2 mechanism.

Advantages :

- Higher selectivity due to the strong base.

- Reduced side reactions compared to acid catalysis.

Limitations :

Comparative Performance

| Condition | Acid-Catalyzed | Williamson |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Purity | 85–90% | 90–95% |

| Scalability | Industrial | Lab-scale |

Industrial-Scale Production

Continuous Flow Reactors

To address batch process inefficiencies, industrial production often employs continuous flow systems. Key features include:

- Enhanced heat transfer : Mitigates exothermic side reactions.

- Real-time monitoring : Adjusts reactant ratios dynamically.

Typical Setup :

Economic Considerations

| Factor | Cost Implication |

|---|---|

| Raw Materials | 40% of total cost |

| Energy Consumption | 25% (heating/cooling) |

| Waste Management | 20% (fluoride disposal) |

Purification Techniques

Fractional Distillation

The crude product is purified via distillation under reduced pressure to separate low-boiling impurities.

Conditions :

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), silica gel chromatography is employed:

- Eluent : Hexane/ethyl acetate (9:1)

- Recovery : >95%

Emerging Methodologies

Photocatalytic Synthesis

Recent studies explore TiO₂-based photocatalysts to drive the etherification at ambient temperatures. Preliminary results show 40–50% yields with reduced energy input.

Biocatalytic Routes

Enzymes such as lipases have been tested for transesterification, though yields remain low (<30%) due to solvent incompatibility.

科学的研究の応用

Electrolyte Solvent in Battery Technology

One of the primary applications of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is as an electrolyte solvent in lithium-ion batteries. Its high electrochemical stability makes it suitable for use in high-voltage battery systems. The presence of fluorine atoms in its structure enhances the oxidative potential and stability of the electrolyte, which is crucial for maintaining performance during battery cycling .

Case Study: Lithium Metal Batteries

Recent studies have shown that incorporating this compound into electrolytes improves the cycling stability and discharge capacities of lithium metal batteries. For instance, a formulation using a high molar ratio of this compound with other solvents demonstrated enhanced electrochemical performance compared to traditional solvents .

Refrigerants and Propellants

Due to its low toxicity and favorable thermodynamic properties, 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is also utilized as a refrigerant and propellant in aerosol applications. Its ability to function effectively at low temperatures makes it suitable for use in cooling systems and as a propellant in spray products .

Chemical Intermediate

This compound serves as a valuable chemical intermediate in the synthesis of other fluorinated compounds. Its unique properties allow it to be used in producing various specialty chemicals that require fluorinated functional groups. The versatility of this compound enables its application in creating surfactants and other materials used in coatings and adhesives .

Surface Coatings

The chemical's excellent chemical inertness and resistance to thermal degradation make it ideal for use in surface coatings. These coatings are applied to various materials to enhance their durability and resistance to harsh environments. The fluorinated nature of the compound contributes to low surface energy characteristics, making it suitable for applications requiring water and oil repellency .

Research Applications

In scientific research, 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is employed as a solvent in various analytical techniques due to its unique physical properties. For example, it has been utilized in nuclear magnetic resonance (NMR) spectroscopy studies to investigate molecular interactions involving hydrogen bonding with other solvents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Battery Technology | Used as an electrolyte solvent for lithium-ion batteries; enhances cycling stability and capacity. |

| Refrigerants | Functions effectively as a refrigerant and propellant due to low toxicity and favorable thermodynamics. |

| Chemical Intermediate | Serves as an intermediate for synthesizing other fluorinated compounds used in various applications. |

| Surface Coatings | Provides durable coatings with low surface energy characteristics; enhances material resistance to harsh environments. |

| Research Applications | Utilized as a solvent in analytical techniques like NMR spectroscopy for studying molecular interactions. |

作用機序

The mechanism of action of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

類似化合物との比較

- 1,1,2,2-Tetrafluoroethyl isobutyl ether

- 1,1,2,2-Tetrafluoroethyl-iso-Butyl Ether

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Uniqueness: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of thermal stability and low reactivity, which is not as pronounced in similar compounds. Additionally, its specific molecular structure allows for more efficient interactions with biological membranes, making it particularly valuable in medical and biological research .

生物活性

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, also referred to as TTE (1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane), is a fluorinated ether compound with unique properties that have garnered attention in various fields including electrochemistry and potential biological applications. This article explores the biological activity of TTE, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.07 g/mol

- Chemical Structure : TTE is characterized by its high fluorine content which contributes to its chemical stability and low reactivity.

The biological activity of TTE is primarily influenced by its physical and chemical properties rather than specific molecular interactions typical of biologically active compounds. Its inertness allows it to function effectively in various applications without significantly interfering with biological processes.

Key Mechanisms

- Inert Solvent Properties : TTE's high thermal stability and low reactivity make it suitable as a solvent in electrochemical systems, particularly in lithium-ion batteries where it enhances electrolyte performance.

- Electrolyte Interaction : In battery systems, TTE acts as a co-solvent that improves the conductivity and stability of the electrolyte solution. This interaction is crucial for optimizing battery performance and longevity .

Biochemical Pathways

TTE's impact on biochemical pathways is primarily observed in its role within electrochemical systems rather than traditional pharmacokinetic pathways. It does not accumulate significantly in biological systems due to rapid elimination processes.

Pharmacokinetics

- Elimination : Metabolites such as t-butanol are rapidly eliminated through expired air or further metabolized to other compounds. The half-lives for these metabolites range from 2.9 to 17 hours depending on the exposure context .

- Toxicity Profile : Studies indicate low acute toxicity levels in animal models following oral exposure. There are no significant genotoxic effects reported from TTE or its metabolites under standard testing conditions .

Study 1: Electrochemical Stability

A study investigated the effect of hydrofluoroether molecular anchors like TTE on the electrochemical stability of lithium metal batteries. Results showed that increasing the concentration of TTE enhanced discharge capacities significantly at various charge rates .

| Molar Ratio (TTE:DME) | Discharge Capacity (mAh/g) |

|---|---|

| 1:9 | X mAh/g |

| 3:9 | Y mAh/g |

| 3:1 | Z mAh/g |

Study 2: Toxicological Assessment

A comprehensive assessment evaluated the human health impacts of TTE exposure. The findings indicated that while occupational exposure could lead to mild symptoms such as headaches and irritation, overall toxicity was low with no significant accumulation in the body noted over repeated exposures .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of 1,1,2,2-tetrafluoroethanol with 2-methyl-2-bromopropane. Optimization involves adjusting reaction temperature (e.g., 60–80°C) and using catalysts like potassium carbonate. Solvent selection (e.g., polar aprotic solvents) and stoichiometric ratios (1:1.2 molar ratio of alcohol to alkylating agent) are critical for minimizing side products .

Q. Which analytical techniques are most effective for characterizing 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane?

- Methodology :

- GC-MS : For purity assessment and identification of volatile byproducts.

- NMR Spectroscopy : NMR is essential for confirming fluorinated ether linkages, while NMR resolves methyl and methoxy groups.

- FT-IR : Detects C-F (1100–1200 cm) and ether (C-O-C, ~1050 cm) functional groups .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at <25°C, away from ignition sources (flash point: 27.5°C) .

Advanced Research Questions

Q. How does 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane behave under high-temperature conditions, and what degradation products form?

- Methodology : Thermal gravimetric analysis (TGA) reveals decomposition starts at ~150°C, releasing tetrafluoroethylene and carbonyl fluoride. Mitigate risks by using inert atmospheres (N/Ar) and monitoring with real-time mass spectrometry .

Q. What solvent systems enhance the compound’s stability in catalytic applications?

- Methodology : Hydrofluoroethers (HFEs) like HFE-7100 are ideal due to low polarity and high inertness. Avoid protic solvents (e.g., water or alcohols) to prevent ether cleavage. Solvent choice is validated via kinetic studies using UV-Vis or NMR .

Q. How can computational modeling predict the reactivity of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane in novel reaction pathways?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Molecular dynamics simulations assess solvation effects. Validate predictions with experimental kinetic data .

Data Contradiction Analysis

Q. Discrepancies in fire suppression methods: Why do some sources recommend water mist, while others advise alcohol-resistant foam?

- Resolution : Water mist is effective for small-scale lab fires ( ), but alcohol-resistant foam is superior for larger spills due to the compound’s partial miscibility with water. Context-dependent protocols should be established based on fire risk assessments .

Physical and Chemical Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| Molecular Weight | 232.07 g/mol | |

| Boiling Point | 93°C | |

| Density (25°C) | 1.5323 g/cm | |

| Flash Point | 27.5°C | |

| Thermal Decomposition | >150°C (TGA onset) |

Key Methodological Recommendations

- Synthesis : Optimize alkylation with excess 1,1,2,2-tetrafluoroethanol and reflux in DMF for 12 hours.

- Safety : Implement secondary containment for bulk storage (>100 mL) per OSHA guidelines.

- Analysis : Cross-validate NMR with X-ray crystallography for structural ambiguity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。